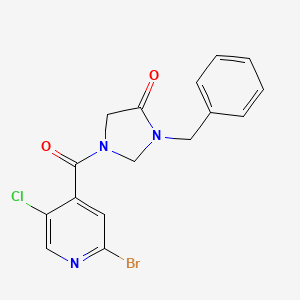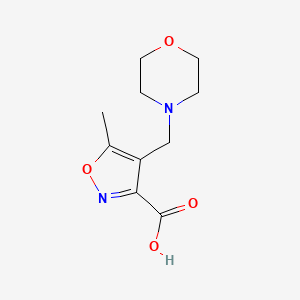
5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid” is a chemical compound that belongs to the class of isoxazoles . It is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .
Molecular Structure Analysis
The molecule lies on a crystallographic mirror plane with one half-molecule in the asymmetric unit . An intramolecular C—H O interaction is present . In the crystal, strong intermolecular O—H N hydrogen bonds result in the formation of a linear chain structure along [100], and there are also weak C—H O hydrogen bonds between the chains which help to stabilize the crystal packing .Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis
The molecular weight of “5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid” is 226.23 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
- Targeting Kinases : Isoxazole derivatives like this one have been investigated for their kinase inhibitory properties. Researchers explore their potential as kinase inhibitors for various diseases, including cancer and inflammatory disorders .
- Antiviral Agents : The isoxazole scaffold can be modified to create antiviral compounds. Scientists study its interactions with viral enzymes and evaluate its efficacy against specific viruses .
- NMDA Receptor Modulation : Isoxazole derivatives may modulate NMDA receptors, which play a crucial role in synaptic plasticity and excitotoxicity. Investigating their neuroprotective effects could lead to therapeutic interventions for neurodegenerative diseases .
- Bioconjugation and Labeling : Researchers use isoxazole-based compounds as bioorthogonal handles for site-specific protein labeling. These derivatives allow selective modification of proteins in complex biological systems .
- Polymerization Catalysts : Isoxazole-containing ligands can coordinate with transition metals to form catalysts for polymerization reactions. These catalysts find applications in creating functional polymers with tailored properties .
- Building Blocks : Isoxazole-3-carboxylic acids serve as versatile building blocks in organic synthesis. Researchers use them to construct more complex heterocyclic compounds and functionalized molecules .
- Herbicides and Fungicides : Isoxazole derivatives have been explored for their herbicidal and fungicidal properties. Their mode of action involves disrupting essential metabolic pathways in plants and fungi .
Medicinal Chemistry and Drug Development
Neuroscience and Neuroprotection
Chemical Biology and Proteomics
Materials Science and Polymer Chemistry
Organic Synthesis and Heterocyclic Chemistry
Agrochemicals and Crop Protection
Zukünftige Richtungen
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This highlights the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
Eigenschaften
IUPAC Name |
5-methyl-4-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-7-8(9(10(13)14)11-16-7)6-12-2-4-15-5-3-12/h2-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEQFPZKRLFAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

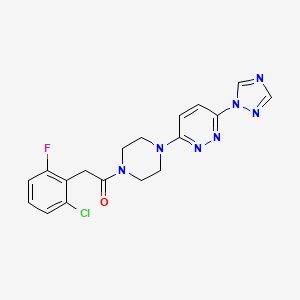

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2518651.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2518653.png)


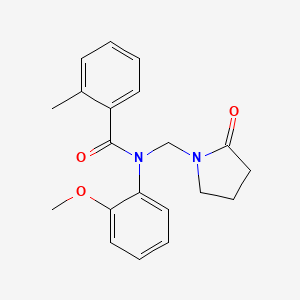

![N-[(4-Ethoxyphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2518659.png)
![1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2518660.png)
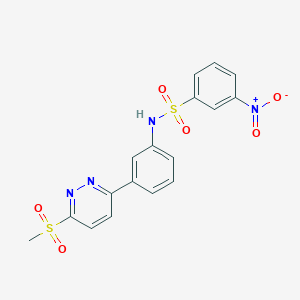
![2-[(1-Adamantyloxy)methyl]oxirane](/img/structure/B2518666.png)
